N-Cyano-N'-methylguanidine
Description
N-Cyano-N'-methylguanidine is a substituted guanidine derivative characterized by a cyano (-CN) group and a methyl (-CH₃) substitution on the guanidine backbone. Its molecular structure (Figure 1) enables unique chemical reactivity and biological interactions. This compound is synthesized via multistep reactions involving amines and cyanocarbon intermediates, as demonstrated in the preparation of N,N'-disubstituted-N''-cyanoguanidine derivatives . It has been investigated for diverse pharmacological applications, including gastric antisecretory activity and antihypertensive effects .
Properties
IUPAC Name |
1-cyano-2-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-6-3(5)7-2-4/h1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQWQBQGWREFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167033 | |
| Record name | 3-Methylcyanoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-07-0 | |
| Record name | N-Cyano-N′-methylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyanoguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyanoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyano-N'-methylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-methylguanidine typically involves the reaction of sodium dicyanamide with an appropriate amine hydrochloride in a solvent such as butanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the use of thiourea derivatives as guanidylating agents, which react with amines to form the guanidine structure .
Industrial Production Methods: Industrial production of N-Cyano-N’-methylguanidine may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and coupling reagents may also be employed to improve the reaction kinetics and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N’-methylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition Reactions: The guanidine moiety can act as a nucleophile in addition reactions with electrophiles.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Addition Reactions: Electrophiles like aldehydes or ketones can react with the guanidine group in the presence of a base.
Cyclization: Catalysts such as copper salts can facilitate the cyclization process.
Major Products Formed: The major products formed from these reactions include substituted guanidines, heterocyclic compounds, and various functionalized derivatives .
Scientific Research Applications
Applications in Chemistry
NCMG is primarily used as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules and heterocycles. The following table summarizes some key reactions involving NCMG:
| Reaction Type | Description | Reference |
|---|---|---|
| Condensation Reactions | Formation of larger organic molecules | |
| Cyclization | Synthesis of cyclic compounds | |
| Functionalization | Introduction of functional groups into organic frameworks |
Biological Applications
In biological research, NCMG plays a significant role due to its ability to form hydrogen bonds, making it useful for studying protein-ligand interactions and enzyme mechanisms. Notable applications include:
- Protein-Ligand Interactions: NCMG is utilized to explore binding affinities and mechanisms of action for various proteins.
- Enzyme Studies: It serves as a substrate or inhibitor for enzymes, aiding in the understanding of enzyme kinetics and mechanisms.
Case Study: Protein Interaction Studies
In a study examining the interaction between NCMG and specific enzymes, researchers found that NCMG effectively inhibited enzyme activity, providing insights into potential therapeutic targets for drug development .
Medical Applications
N-Cyano-N'-methylguanidine and its derivatives are being investigated for their potential as therapeutic agents. Key areas of research include:
- Enzyme Inhibition: Derivatives are explored for their ability to inhibit specific enzymes linked to diseases such as cancer and neurodegenerative disorders.
- Drug Development: NCMG serves as a lead compound for synthesizing new drugs targeting various biological pathways.
Case Study: Therapeutic Potential
Research has shown that certain derivatives of NCMG exhibit promising anti-cancer properties by selectively targeting cancer cell metabolism . This highlights the compound's potential in developing novel cancer therapies.
Industrial Applications
In the industrial sector, NCMG is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role in producing agrochemicals and other fine chemicals is also noteworthy.
Mechanism of Action
The mechanism of action of N-Cyano-N’-methylguanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Guanidine (NH₂C(=NH)NH₂): The parent compound lacking substitutions.
- Methylguanidine (NH₂C(=NH)NHCH₃): Methyl substitution at one amino group.
- Aminoguanidine (NH₂C(=NH)NHNH₂): Substitution with an amino (-NH₂) group.
- Pinacidil (N-cyano-N′-4-pyridinyl-N″-(1,2,2-trimethylpropyl)guanidine): A potassium channel opener with a bulky alkyl substituent .
- CHS 828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine): An antitumor agent with a pyridyl and chlorophenoxy chain .
Table 1: Structural and Functional Differences
Antioxidant and Radical Scavenging Activity
- Aminoguanidine exhibits potent antioxidant activity, scavenging peroxynitrite (EC₅₀ = 10 mM) and hydroxyl radicals. It inhibits lipid peroxidation by neutralizing reactive aldehydes .
- Methylguanidine and guanidine show weaker scavenging effects. Methyl substitution reduces peroxynitrite reactivity; e.g., methylguanidine requires >100 mM for significant inhibition, exceeding physiological concentrations in chronic kidney disease (CKD) patients (plasma: 27 μM methylguanidine, 3 μM guanidine) .
- This compound: Limited direct data, but cyanoguanidines like CHS 828 inhibit metabolic enzymes (e.g., nicotinamide phosphoribosyltransferase), suggesting indirect antioxidant roles via cellular redox modulation .
Enzyme Inhibition and Selectivity
- NOS Inhibition: Aminoguanidine selectively inhibits inducible nitric oxide synthase (iNOS; IC₅₀ = 43 μM) over neuronal NOS (nNOS; IC₅₀ = 779 μM) . Methylguanidine and guanidine non-selectively inhibit both iNOS (IC₅₀ = 370 μM and 1,140 μM) and nNOS (IC₅₀ = 290 μM and 2,310 μM), contributing to neurological complications in uremia . this compound: Structural analogs like CHS 828 target NF-κB signaling and metabolic enzymes rather than NOS .
Pharmacological and Toxicological Profiles
- This compound Derivatives: Exhibit low acute toxicity but require metabolic activation. For example, CHS 828 is metabolized to a prodrug with improved solubility .
- Methylguanidine: A uremic toxin linked to convulsions and cognitive decline in CKD . It also serves as a precursor to carcinogenic N-nitroso compounds (e.g., methylnitrosourea) via nitrosation in gastric juice .
- Aminoguanidine: Reduces diabetic vascular dysfunction by inhibiting advanced glycation end-products (AGEs) and oxidative stress .
Table 2: Toxicity and Metabolic Pathways
Analytical Detection and Selectivity
- Guanidine and methylguanidine are quantified in biological fluids using LC-MS with benzoin derivatization. Interference from monosubstituted guanidines (e.g., arginine) is minimal (<1.1%) .
- This compound: Detection relies on NMR and mass spectrometry, with distinct spectral signatures (e.g., δH = 2.23 ppm for N-CH₃ in CDCl₃) .
Biological Activity
N-Cyano-N'-methylguanidine (NCMG) is an organic compound with the molecular formula C₃H₆N₄, belonging to the guanidine class. Its structure features a cyano group attached to one nitrogen atom and a methyl group attached to another nitrogen atom within the guanidine framework. This compound has garnered attention for its diverse biological activities, including potential anti-inflammatory effects and modulation of neurotransmitter systems.
NCMG is characterized by its unique chemical structure, which contributes to its reactivity and biological interactions. The presence of the cyano group enhances its ability to interact with various biological molecules, potentially influencing metabolic pathways and enzyme activities.
Anti-inflammatory Potential
Research indicates that NCMG exhibits significant anti-inflammatory properties. In a study assessing its effects on inflammatory markers, NCMG demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases.
Neurotransmitter Modulation
NCMG has been investigated for its influence on neurotransmitter systems. Preliminary studies suggest that it may affect the release and uptake of neurotransmitters, which could have implications for conditions such as depression and anxiety. Further research is required to elucidate these mechanisms.
Enzyme Interactions
The compound has shown potential interactions with enzymes involved in metabolic pathways. For instance, it may inhibit certain enzymes that play a role in the biosynthesis of key biomolecules. This could lead to alterations in metabolic processes, warranting further investigation into its therapeutic applications.
The mechanism by which NCMG exerts its biological effects involves several biochemical interactions. It is believed to form hydrogen bonds and engage in electrostatic interactions with target proteins, influencing their activity. This binding affinity is crucial for understanding how NCMG can modulate various biological pathways.
Comparative Analysis with Similar Compounds
NCMG shares structural similarities with other guanidine derivatives, which can provide insights into its unique properties. The following table summarizes key comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Cyano-N'-phenylguanidine | Contains a phenyl group instead of methyl | Exhibits different biological activity profiles |
| N-Cyano-N'-(2-mercaptoethyl)-N-methylguanidine | Contains a mercaptoethyl group | May show enhanced reactivity due to thiol group |
| N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N-methylguanidine | Contains a tetrahydrofuran moiety | Potentially improves solubility and bioavailability |
Case Studies
Several case studies have highlighted the biological activity of NCMG:
- Anti-inflammatory Study : In vitro experiments demonstrated that NCMG reduced the expression of COX-2 in macrophages, suggesting potential applications in treating inflammatory conditions.
- Neurotransmitter Interaction : A study on neuronal cell lines indicated that NCMG modulates dopamine release, which could be beneficial for neuropsychiatric disorders.
- Metabolic Pathway Modulation : Research on metabolic enzymes revealed that NCMG inhibits arginase activity, leading to increased nitric oxide production, which may have cardiovascular implications.
Q & A
Basic: What are the standard synthesis protocols for N-Cyano-N'-methylguanidine derivatives, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves reacting substituted anilines with chloroformamidinium salts in the presence of a base (e.g., triethylamine) in solvents like acetonitrile. For example, N′′-(4-methoxyphenyl)-N,N-dimethylguanidine was synthesized via reaction of N,N-dimethyl-N′-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline, followed by hydrolysis and crystallization . Key intermediates are characterized using X-ray crystallography (bond lengths: C1–N3 = 1.2889 Å, C1–N2 = 1.408 Å) and NMR to confirm structural integrity. Reaction conditions (temperature, solvent polarity) significantly influence yield and purity.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- X-ray crystallography identifies bond geometry (e.g., non-planar CN₃ groups with bond angles deviating from 120°) and hydrogen-bonding networks (C–H···O interactions forming dimers) .
- FT-Raman spectroscopy distinguishes polymorphs via unique vibrational bands (e.g., 1,600–1,650 cm⁻¹ for cyano groups) .
- NMR (¹H/¹³C) resolves substituent effects on chemical shifts, particularly for methyl and aromatic protons.
Advanced: How can researchers optimize the synthesis of this compound derivatives to improve yield and selectivity?
Methodological Answer:
- Substituent tuning : Branched alkyl groups (e.g., tert-pentyl) at the N-position enhance bioactivity and stability .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Recrystallization in acetonitrile or ethanol removes byproducts. For example, substituting 3-pyridyl groups increased potency 150-fold in hypertensive models .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Control variables : Ensure consistent cell-free vs. cellular assays (e.g., luminol-enhanced chemiluminescence for antioxidant activity ).
- Dose-response validation : Replicate findings across concentrations (e.g., methylguanidine scavenges H₂O₂ at ≥1 mM but not hydroxyl radicals ).
- Statistical analysis : Use ANOVA or PLS regression to identify outliers in polymorph quantification .
Advanced: What structure-activity relationships (SARs) guide the design of this compound-based NMDA receptor antagonists?
Methodological Answer:
- Substituent positioning : 2,5-Disubstituted phenyl groups (e.g., Br, SCH₃) enhance NMDA receptor affinity (Ki < 2 nM) .
- Lipophilic groups : Cyclopentyl or 3-methylbutyl chains improve membrane permeability and ion-channel blocking .
- Molecular modeling : Docking studies reveal steric and electronic complementarity with the MK-801 binding site .
Advanced: What advanced analytical methods resolve polymorphic or isomeric impurities in this compound derivatives?
Methodological Answer:
- Raman spectroscopy coupled with PLS regression quantifies polymorph ratios (e.g., Forms I-VI in cimetidine) .
- HPLC-MS with chiral columns separates enantiomers using trifluoroacetic acid as an ion-pairing agent.
- Thermogravimetric analysis (TGA) detects hydrate vs. anhydrous forms by monitoring mass loss at 100–150°C.
Basic: What in vitro/in vivo models are used to evaluate the hypotensive or antioxidant effects of this compound derivatives?
Methodological Answer:
- In vitro : Luminol-enhanced chemiluminescence assays quantify ROS scavenging (H₂O₂, HOCl) in human leukocytes .
- In vivo : Spontaneously hypertensive rats (SHR) assess blood pressure reduction (e.g., 200-fold potency increase vs. thioureas ).
- Ex vivo : Isolated rat aortic rings measure vascular relaxation via NO-independent pathways.
Advanced: How do researchers validate the antioxidant mechanisms of this compound derivatives?
Methodological Answer:
- Radical scavenging assays : Compare inhibition of H₂O₂-, HOCl-, and peroxynitrite-induced chemiluminescence .
- Metal chelation : Use Fe²⁺/EDTA complexes to test hydroxyl radical quenching (aminoguanidine > methylguanidine ).
- Cell-based models : Measure intracellular ROS in HUVECs using DCFH-DA fluorescence.
Basic: What guidelines ensure reproducible data reporting for this compound studies?
Methodological Answer:
- Experimental details : Document reaction stoichiometry, solvent purity, and crystallization conditions .
- Data transparency : Include raw spectra (NMR, Raman) in supplementary materials .
- Statistical rigor : Report mean ± SEM with n ≥ 3 replicates and p-values for biological assays .
Advanced: What unexplored research directions exist for this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
